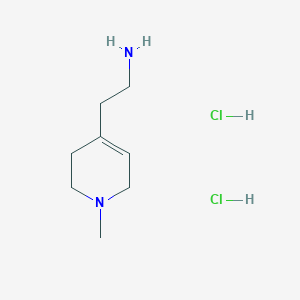

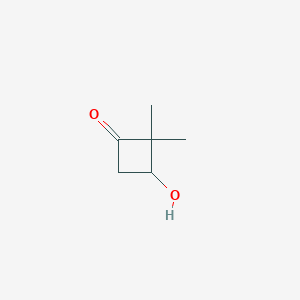

![molecular formula C13H17N B1459266 2-Phenyl-3-azabicyclo[3.2.1]octane CAS No. 100608-29-5](/img/structure/B1459266.png)

2-Phenyl-3-azabicyclo[3.2.1]octane

描述

2-Azabicyclo[3.2.1]octanes, such as 2-Phenyl-3-azabicyclo[3.2.1]octane, are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

Synthesis Analysis

The assembly of 2-azabicyclo[3.2.1]octanes is often achieved via nucleophilic attack and concomitant intramolecular cyclization . This strategy typically uses cyclopentanes and piperidine derivatives as starting materials .Molecular Structure Analysis

The 2-azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . This unique structure can make them a challenging scaffold to acquire .Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .科学研究应用

Drug Discovery and Pharmaceutical Applications

The 2-Phenyl-3-azabicyclo[3.2.1]octane scaffold is a nitrogen-containing heterocycle that has garnered significant interest in drug discovery due to its bioactive properties . Its structure, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, makes it a valuable synthetic intermediate in the total synthesis of various bioactive molecules. This compound has been utilized in the synthesis of cytisine-like alkaloids, which show high affinity for neuronal nicotinic acetylcholine receptors .

Biomass Valorization

Researchers have explored the use of 2-Phenyl-3-azabicyclo[3.2.1]octane in the valorization of biomass-derived compounds. Through photochemical transformations, this compound serves as a key intermediate, enabling the conversion of biomass into valuable chemicals for further applications in various industries .

Palladium-Catalyzed Reactions

The unique structure of 2-Phenyl-3-azabicyclo[3.2.1]octane makes it an interesting candidate for palladium-catalyzed reactions. These reactions are crucial in the synthesis of complex organic compounds, and the bicyclic structure of this compound can lead to the development of new synthetic methodologies .

Synthesis of Bioactive Molecules

Due to its bioactive properties, 2-Phenyl-3-azabicyclo[3.2.1]octane is used in the synthesis of a variety of bioactive molecules. Its incorporation into synthetic routes can lead to the creation of compounds with potential therapeutic effects .

Flow Chemistry Applications

Flow chemistry involves the use of continuous flow rather than batch processing for chemical reactions. The 2-Phenyl-3-azabicyclo[3.2.1]octane compound can be utilized in flow chemistry setups to streamline the synthesis of complex molecules, potentially increasing efficiency and reducing waste .

Development of Synthetic Methodologies

The challenging scaffold of 2-Phenyl-3-azabicyclo[3.2.1]octane provides an opportunity for the development of new synthetic methodologies. Researchers are working on innovative approaches to access this bicyclic architecture, which can have broad implications for synthetic organic chemistry .

Photochemistry and Photocatalysis

The compound’s structure is conducive to photochemical studies and photocatalysis research. By understanding its behavior under light, scientists can develop new photocatalytic processes that may have industrial and environmental applications .

Quantitative Structure-Activity Relationship (QSAR) Modeling

2-Phenyl-3-azabicyclo[3.2.1]octane has been studied in QSAR modeling to predict the IC50 values of natural compounds. This type of modeling is crucial for drug development, as it helps in understanding the relationship between chemical structure and biological activity .

安全和危害

未来方向

作用机制

Target of Action

The primary target of 2-Phenyl-3-azabicyclo[3.2.1]octane is the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . This enzyme plays a crucial role in the inflammatory response, and its inhibition is a promising approach to manage inflammation under disabling conditions .

Mode of Action

2-Phenyl-3-azabicyclo[3.2.1]octane interacts with the NAAA enzyme, inhibiting its activity . The compound was found to inhibit human NAAA in the low nanomolar range (IC50 = 0.042 μM) with a non-covalent mechanism of action .

Biochemical Pathways

The exact biochemical pathways affected by 2-Phenyl-3-azabicyclo[32The inhibition of naaa activity suggests that it may influence the metabolism of fatty acid amides, including the endocannabinoid anandamide .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Phenyl-3-azabicyclo[32The compound’s potent inhibition of naaa suggests that it may have favorable bioavailability .

Result of Action

The inhibition of NAAA by 2-Phenyl-3-azabicyclo[3.2.1]octane can lead to an increase in the levels of fatty acid amides, including anandamide. This can result in anti-inflammatory effects, as these molecules have been shown to reduce inflammation .

属性

IUPAC Name |

2-phenyl-3-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-4-11(5-3-1)13-12-7-6-10(8-12)9-14-13/h1-5,10,12-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHHEIYVMSNIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CNC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-3-azabicyclo[3.2.1]octane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1459183.png)

![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)

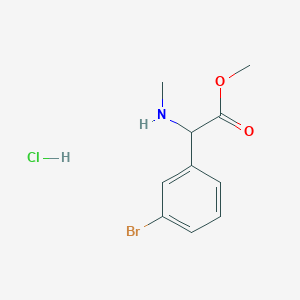

![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)

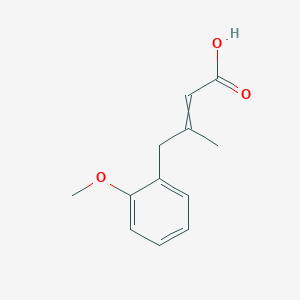

![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)

![3-[(4-Chlorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459199.png)

![1',3'-Dihydrospiro(cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine)-5'-carboxylic acid](/img/structure/B1459205.png)